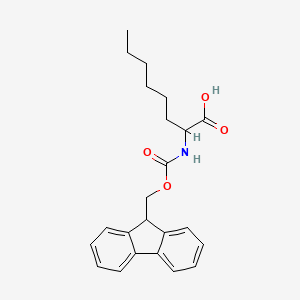

Fmoc-2-aminooctanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXKLESQZZGPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for Fmoc 2 Aminooctanoic Acid in Research

Biocatalytic Synthesis Routes for (S)-2-Aminooctanoic Acid Precursors

Biocatalysis has emerged as a powerful and sustainable strategy for producing chiral amines and amino acids, offering high selectivity under mild, aqueous conditions. dss.go.thdiva-portal.orgrsc.org This approach is particularly valuable for synthesizing the enantiomerically pure (S)-2-aminooctanoic acid, the direct precursor to the Fmoc-protected derivative.

The enzymatic production of (S)-2-aminooctanoic acid (2-AOA) is effectively achieved through the reductive amination of its corresponding keto acid, 2-oxooctanoic acid (2-OOA). researchgate.net Transaminase (TA) enzymes are ideal for this conversion. rsc.org Specifically, an ω-transaminase derived from Chromobacterium violaceum (CV_TA) has been successfully employed for this purpose. nih.govresearchgate.net This enzyme catalyzes the transfer of an amino group from an amino donor to the 2-oxooctanoic acid acceptor, producing the desired chiral amino acid. researchgate.net

The CV_TA enzyme is noted for its utility in synthesizing various UAAs and has been a target for protein engineering to enhance its activity with non-native substrates like 2-OOA. researchgate.netnih.gov Rational design and directed evolution have led to CV_TA variants with improved kinetic properties and higher affinity for hydrophobic substrates. researchgate.net

A critical advantage of using biocatalysts like CV_TA is the ability to achieve high stereoselectivity. Research has demonstrated that the synthesis of (S)-2-aminooctanoic acid using this transaminase results in a very high enantiomeric excess (ee) of over 98%. nih.govresearchgate.net

The conversion efficiency of the process is significantly influenced by the reaction conditions, particularly the molar ratio of the amino group donor to the acceptor. nih.gov Studies using D-alanine as the amino donor show a direct correlation between this ratio and the final product yield. An excess of the amino donor helps to shift the reaction equilibrium towards the product side.

Table 1: Effect of Donor:Acceptor Ratio on Conversion Efficiency

| Donor:Acceptor Molar Ratio | Conversion Efficiency (%) |

|---|---|

| 2:1 | 52 |

| 4:1 | 80 |

This data reflects the biosynthesis of (S)-2-aminooctanoic acid using Chromobacterium violaceum transaminase, with D-alanine as the amino donor and 2-oxooctanoic acid as the acceptor.

The use of biocatalysis is a strategic approach that integrates principles of enzymology, metabolic engineering, and organic synthesis to create efficient pathways for valuable chemicals. diva-portal.orgrsc.org By combining enzymes in cascade reactions, complex transformations can be achieved in a single pot, enhancing atom economy and reducing waste. acs.orgacs.org The synthesis of chiral amino acids via transaminases is a prime example of this integration, where the enzyme provides the crucial stereocontrol that is often challenging to achieve through traditional chemical methods. dss.go.thresearchgate.net This methodology allows for the production of optically pure building blocks like (S)-2-aminooctanoic acid, which are essential for the synthesis of complex target molecules such as modified antimicrobial peptides. nih.govsmolecule.com

Chemical Synthesis Approaches for Fmoc-2-Aminooctanoic Acid Derivatives

Following the biocatalytic synthesis of the chiral amino acid precursor, chemical methods are employed to introduce the fluorenylmethoxycarbonyl (Fmoc) protecting group and to generate further derivatives.

The Fmoc group is a standard protecting group for the amine function of amino acids, particularly in solid-phase peptide synthesis (SPPS). peptide.com Its primary advantage is its stability under acidic conditions and its lability to bases, such as piperidine, which allows for selective deprotection without affecting other acid-labile protecting groups on the peptide chain. peptide.com The synthesis of this compound involves reacting the (S)-2-aminooctanoic acid precursor with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. This reaction yields the N-terminally protected amino acid, ready for use in peptide synthesizers. alfa-chemistry.comachemblock.comscbt.com

Once synthesized, this compound serves as a versatile building block for creating modified analogues and complex peptide structures. acs.org It can be incorporated into a peptide sequence using standard SPPS protocols. The lipophilic octanoyl side chain of the amino acid can impart increased hydrophobicity to the resulting peptide, which has been shown to enhance the biological activity of certain antimicrobial peptides. nih.govresearchgate.net

Further derivatization can be achieved by modifying the carboxyl group of the Fmoc-amino acid or by using it as a starting point for more complex chemical transformations. General methods for synthesizing amino acid derivatives, such as coupling with other molecules or creating esters and amides, are applicable. acs.org For instance, a one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed, demonstrating a pathway for creating more complex derivatives from standard Fmoc-amino acids. acs.org

Derivatization Techniques for Modified this compound Analogues

Synthesis of Azido-Functionalized this compound

The introduction of an azide (B81097) group into the this compound structure provides a versatile chemical handle for various bioconjugation reactions. A prominent derivative is (R)-8-Azido-2-(Fmoc-amino)octanoic acid, which serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comglpbio.comimmunomart.com This azido-functionalized compound is a key reagent in click chemistry. medchemexpress.com

The synthesis of azido (B1232118) amino acids often involves a diazo transfer reaction. cam.ac.ukresearchgate.net An efficient, two-step synthesis for Fmoc-protected azido-L-alanine and azido-L-homoalanine has been reported, starting from readily available Fmoc-protected asparagine and glutamine. cam.ac.uk This method avoids complex purification steps and is scalable. cam.ac.uk To mitigate the risks associated with potentially explosive diazo transfer reagents, imidazole-1-sulfonyl azide is a safer alternative that can be synthesized on a large scale and stored for long periods. cam.ac.uk The reaction conditions can be optimized by using a biphasic solvent system of water, methanol, and dichloromethane (B109758) at a controlled pH, which minimizes the undesired deprotection of the Fmoc group. cam.ac.uk

The azide group can be introduced at various positions, such as the α- or β-carbon, or on the side chain. researchgate.net The azide moiety is advantageous as a protecting group because it is small, easy to introduce, and can be reduced in the presence of many other protecting groups, making it suitable for creating branched or cyclic peptides. researchgate.net

Incorporation of Linkers for Conjugation Applications

This compound derivatives are instrumental in creating linkers for conjugation, particularly in the field of antibody-drug conjugates (ADCs). medchemexpress.comglpbio.comimmunomart.com ADCs consist of a monoclonal antibody linked to a cytotoxic payload, and the linker's stability is critical for the ADC's performance. fujifilm.com (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-cleavable ADC linker, ensuring the cytotoxic drug remains attached to the antibody until it reaches the target cancer cell. medchemexpress.comglpbio.comimmunomart.com

The azido group on the linker enables conjugation through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups. medchemexpress.comimmunomart.com This allows for the precise and stable attachment of cytotoxic drugs to the antibody. fujifilm.com

The strategic placement of functional groups is crucial. For instance, differentially protected dibasic amino acids like lysine, with its α- and ε-amino groups protected by Fmoc and trifluoroacetyl (Tfa) groups respectively, allow for the selective attachment of molecules like fluorescent tags during solid-phase peptide synthesis. beilstein-journals.org This approach is compatible with acid-sensitive resins. beilstein-journals.org

Optimization of Reaction Conditions for Enhanced Yield and Purity in Research Synthesis

Achieving high yield and purity in the synthesis of peptides containing this compound requires careful optimization of reaction conditions, including solvent systems and coupling reagents.

Solvent System Selection and Optimization in Fmoc-Amino Acid Synthesis

The choice of solvent is critical in solid-phase peptide synthesis (SPPS) as it must effectively swell the resin, dissolve the amino acid derivatives, and facilitate both coupling and Fmoc-deprotection reactions while minimizing side reactions. chemrxiv.org Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are commonly used. researchgate.net

However, there is a growing interest in "green" or more environmentally friendly solvents. researchgate.net Research has shown that binary solvent mixtures can be fine-tuned to optimize reactions. chemrxiv.orgacs.org For instance, an anisole/DMSO (17:3) mixture has been identified as ideal for coupling reactions, while other mixtures are better for Fmoc-cleavage. chemrxiv.org The use of two different solvent systems for coupling and deprotection can be advantageous, as less polar media favor acylation, while more polar solvents enhance the rate of Fmoc-cleavage. chemrxiv.org

For challenging peptide sequences prone to aggregation, mixed solvents such as DMSO/DMF can help prevent the formation of hydrogen bonds and β-sheets, thereby improving the efficiency of the condensation reaction. creative-peptides.com The solubility of Fmoc-protected amino acids is a key factor, and studies have investigated their solubility in various "green" solvent systems to find sustainable alternatives to traditional hazardous solvents. researchgate.net

Coupling Reagents and Conditions in Peptide Synthesis Featuring this compound

The selection of coupling reagents is crucial for efficient peptide bond formation and for minimizing side reactions like racemization. bachem.com Common carbodiimide (B86325) reagents include DCC and DIC, but their use can lead to racemization. peptide.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can minimize this issue. peptide.com

More modern and highly efficient coupling reagents belong to the phosphonium (B103445) and aminium salt classes, such as BOP, PyBOP, HBTU, and HATU. bachem.compeptide.com These reagents lead to high coupling rates with few side reactions. bachem.com For instance, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is known to react faster and with less epimerization during coupling. peptide.com The choice of base is also important; N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used in Fmoc-based SPPS. bachem.com

For specific applications, such as attaching Fmoc-α,α-dialkylamino acids to a resin, BOP-Cl has been used effectively. peptide.com The optimization of coupling conditions, including reagent ratios and pre-activation times, is essential, especially when dealing with sterically hindered or sensitive amino acids. nih.gov For example, a study on glycosylated amino acids showed that the extent of epimerization was highly dependent on the coupling conditions and pre-activation time. nih.gov

Applications of Fmoc 2 Aminooctanoic Acid in Peptide and Peptidomimetic Research

Role in Solid-Phase Peptide Synthesis (SPPS) and its Advancements

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. creative-peptides.compeptide.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of amino acids is a widely adopted strategy in SPPS due to its mild deprotection conditions. altabioscience.com Fmoc-2-aminooctanoic acid is readily incorporated into this methodology, serving as a specialized building block to introduce a long aliphatic side chain. nih.gov

Incorporation into Difficult Peptide Sequences and Long Peptides

The synthesis of "difficult" peptide sequences, often characterized by high hydrophobicity or a tendency to form secondary structures on the resin, presents a significant challenge in SPPS. peptide.comresearchgate.net These sequences can lead to incomplete coupling and deprotection steps, resulting in low yields and purity of the final peptide. nih.gov Similarly, the synthesis of long peptides is often hampered by cumulative inefficiencies at each step and the increased likelihood of peptide chain aggregation. creative-peptides.compeptide.com

While direct research on the extensive incorporation of this compound to specifically overcome these challenges is not widely documented, the introduction of non-polar residues can, in some contexts, disrupt the formation of β-sheet structures that are a common cause of aggregation. peptide.com The bulky and flexible octanoyl side chain of 2-aminooctanoic acid could potentially interfere with the hydrogen bonding networks that stabilize these aggregates. However, it is also important to note that the introduction of multiple hydrophobic residues can itself contribute to aggregation in certain sequences. sigmaaldrich.com Therefore, the strategic placement of this compound within a difficult or long sequence would be a key consideration for its effective use.

General strategies for synthesizing difficult sequences often involve the use of specialized reagents and protocols, such as stronger coupling agents, elevated temperatures, or the incorporation of backbone-modifying elements like pseudoprolines. nih.govpeptide.comresearchgate.net While this compound is not a direct substitute for these methods, its properties could be leveraged in conjunction with them.

Strategies for Mitigating Aggregation and Side Reactions in SPPS

Peptide aggregation during SPPS is a primary cause of synthetic failure. peptide.comsigmaaldrich.com It arises from the formation of intermolecular hydrogen bonds between growing peptide chains, leading to a physically inaccessible reaction site. peptide.com Strategies to mitigate this include the use of:

Chaotropic salts: Reagents like lithium chloride (LiCl) can be added to disrupt hydrogen bonding networks. researchgate.net

Specialized solvent systems: Using more polar solvents or mixtures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can improve solvation of the peptide chain. peptide.comnih.gov

Backbone protection: The introduction of protecting groups on the backbone amide nitrogens, such as 2-hydroxy-4-methoxybenzyl (Hmb), can physically prevent hydrogen bond formation. peptide.com

Pseudoproline dipeptides: These building blocks introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures. peptide.comsigmaaldrich.com

Side reactions in SPPS, such as aspartimide formation, are another significant concern, particularly in long syntheses. sigmaaldrich.comnih.gov These are typically addressed by using specific side-chain protecting groups or modifying the synthesis protocol, and the presence of 2-aminooctanoic acid in the sequence would not be expected to directly influence these particular side reactions. nih.gov

Terminal Modification of Peptides with this compound

A key application of this compound is in the terminal modification of peptides, which can significantly alter their physicochemical properties and biological activity. nih.gov

| Modification | Effect on Peptide Properties | Relevant Research Finding |

| N-terminal lipidation with 2-aminooctanoic acid | Increased hydrophobicity | Modification of a lactoferricin (B1576259) B-derived antimicrobial peptide with 2-aminooctanoic acid at the N-terminus improved its antibacterial activity. nih.gov |

| Hydrophobicity modulation | Can influence peptide self-assembly and interaction with biological membranes | The hydrophobic Fmoc group itself can drive the self-assembly of peptides, and the addition of a further lipidic chain can modulate these properties. nih.gov |

This table is based on the data provided in the text and is for illustrative purposes.

While N-terminal lipidation is straightforward, modifying the C-terminus with a lipidic group often requires the use of specialized linkers. nih.gov However, 2-aminooctanoic acid's bifunctional nature (possessing both an amine and a carboxylic acid) allows for its direct conjugation to the C-terminus of a peptide. nih.gov In a notable study, (S)-2-aminooctanoic acid was successfully conjugated to the C-terminus of an antimicrobial peptide derived from lactoferricin B. This modification resulted in a significant enhancement of its antibacterial activity, with up to a 16-fold improvement observed. nih.gov The C-terminally modified peptide also demonstrated complete inhibition of Staphylococcus aureus growth, a feat not achieved by the unmodified or N-terminally modified versions. nih.gov

This demonstrates the potential of C-terminal modification with 2-aminooctanoic acid to not only modulate hydrophobicity but also to significantly impact the biological function of a peptide.

| Modification | Effect on Peptide Properties | Relevant Research Finding |

| C-terminal conjugation with 2-aminooctanoic acid | Increased hydrophobicity and enhanced biological activity | C-terminal modification of a lactoferricin B derivative with 2-aminooctanoic acid led to a 16-fold increase in antibacterial activity. nih.gov |

| Linker-mediated modifications | Can be used to attach various functional groups to the C-terminus | The bifunctional nature of 2-aminooctanoic acid allows for its use as a linker to attach other molecules to the C-terminus of a peptide. |

This table is based on the data provided in the text and is for illustrative purposes.

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aiming to create molecules with improved stability, bioavailability, and biological activity compared to their natural peptide counterparts. nih.govspringernature.comsemanticscholar.org this compound serves as a valuable building block in this endeavor, particularly in the development of bioactive lipopeptides. mdpi.com

Lipopeptides are a class of molecules that combine the structural features of peptides and lipids, often exhibiting potent biological activities, including antimicrobial, antifungal, and antitumor effects. mdpi.com The synthesis of analogs of naturally occurring lipopeptides or the de novo design of novel lipopeptides frequently involves the incorporation of fatty acid-containing amino acids like 2-aminooctanoic acid.

For instance, in the development of novel antimicrobial agents, the introduction of 2-aminooctanoic acid into a peptide sequence can enhance its ability to disrupt bacterial cell membranes, a common mechanism of action for many antimicrobial peptides. nih.gov The hydrophobic octanoyl side chain can facilitate the insertion of the peptide into the lipid bilayer, leading to membrane destabilization and cell death.

Furthermore, the creation of peptidomimetics often involves modifying the peptide backbone to resist enzymatic degradation. nih.govspringernature.com While 2-aminooctanoic acid itself does not alter the amide backbone, its presence can sterically hinder the approach of proteases, thus contributing to an increase in the metabolic stability of the resulting peptidomimetic. The design of such molecules is a key strategy in modern drug discovery, and this compound provides a versatile tool for medicinal chemists to fine-tune the properties of peptide-based therapeutics. nih.gov

Antimicrobial Peptides (AMPs) and Activity Enhancement

This compound plays a crucial role in the development of more potent antimicrobial peptides (AMPs). The terminal modification of AMPs with this unnatural amino acid has been shown to significantly improve their hydrophobicity, a critical factor in their mechanism of action. nih.gov Research has demonstrated that the introduction of 2-aminooctanoic acid (2-AOA) can lead to a substantial increase in the antibacterial activity of these peptides.

In a notable study, a lactoferricin B-like AMP was modified with 2-AOA, resulting in an up to 16-fold improvement in its antimicrobial efficacy. nih.gov The fatty acid component of 2-AOA allows for direct conjugation to the peptide, enhancing its ability to interact with and disrupt bacterial membranes. nih.gov The table below summarizes the minimal inhibitory concentrations (MICs) of a C-terminally modified lactoferricin B derivative against a panel of pathogenic bacteria. nih.gov

| Bacterium | MIC (µg/mL) |

| Escherichia coli | 25 |

| Bacillus subtilis | 50 |

| Salmonella typhimurium | 100 |

| Pseudomonas aeruginosa | 200 |

| Staphylococcus aureus | 400 |

Structure-Activity Relationship Studies in Modified AMPs

Structure-activity relationship (SAR) studies have been instrumental in understanding how the placement of the 2-aminooctanoic acid moiety affects the antimicrobial potency of peptides. Research has shown that the position of the modification, whether at the N-terminus or the C-terminus, has a significant impact on the biological activity.

Specifically, it has been observed that the minimal inhibitory concentrations (MICs) of a C-terminally modified lactoferricin B derivative were consistently lower than those of the N-terminally conjugated versions. nih.gov This suggests that a C-terminal modification leads to a more potent antimicrobial peptide. nih.gov The C-terminally modified peptide was also the only variant that demonstrated complete inhibition of Staphylococcus aureus growth in the study. nih.gov These findings underscore the importance of the strategic placement of lipophilic amino acids like 2-aminooctanoic acid in the design of highly effective AMPs.

Vaccine Delivery Systems Research

In the field of vaccine development, particularly for peptide-based vaccines which are often poorly immunogenic on their own, this compound offers potential as a component in self-adjuvanting delivery systems. nih.gov The conjugation of lipids to peptide antigens to create lipopeptides is a promising strategy to enhance their immunogenicity without the need for traditional adjuvants. frontiersin.orgnih.gov These self-adjuvanting systems can elicit potent immune responses. frontiersin.org

The hydrophobic nature of 2-aminooctanoic acid makes it a suitable candidate for creating these lipopeptides. By incorporating this lipidated amino acid into a vaccine construct, it can anchor the peptide antigen to liposomes or other lipid-based nanoparticle delivery systems. researchgate.netuq.edu.au This association can improve the stability of the vaccine, enhance its uptake by antigen-presenting cells, and ultimately lead to a more robust and long-lasting immune response. nih.gov While direct studies utilizing this compound in this specific context are emerging, the principles established with other fatty acid-conjugated peptides provide a strong rationale for its application in next-generation vaccine design. nih.govfrontiersin.orgnih.gov

Synthesis of Inhibitors and Modulators for Biological Targets

Fmoc-protected amino acids are fundamental building blocks in the solid-phase synthesis of peptide-based inhibitors and modulators of biological targets. The versatility of Fmoc chemistry allows for the incorporation of unnatural amino acids with specific functionalities to target enzyme active sites or other protein-protein interaction domains.

For instance, in the development of histone deacetylase (HDAC) inhibitors, Fmoc-amino acids incorporating zinc-binding groups in their side chains have been synthesized and successfully incorporated into peptidomimetic inhibitors. researchgate.net This approach facilitates the rapid generation of peptide-based inhibitor libraries to screen for selective and potent therapeutic agents. researchgate.net While not specifically detailing the use of this compound for its inherent inhibitory properties, its role as a scaffold allows for the attachment of various pharmacophores. The octyl side chain can also be exploited to enhance the lipophilicity and cell permeability of the resulting inhibitor, potentially improving its pharmacokinetic profile.

Development of Novel Bioconjugates (e.g., Antibody-Drug Conjugates)

This compound derivatives are also finding applications in the burgeoning field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing off-target toxicity.

A derivative of this compound, specifically (R)-8-Azido-2-(Fmoc-amino)octanoic acid, has been identified as a non-cleavable linker for use in the synthesis of ADCs. The azido (B1232118) group provides a bioorthogonal handle for click chemistry, allowing for the efficient and specific attachment of the linker to a payload or an antibody. The eight-carbon chain of the aminooctanoic acid component can serve as a spacer, potentially influencing the stability and solubility of the final ADC construct.

Exploration in Chemical Biology and Functional Materials Research

The unique physicochemical properties of this compound extend its utility beyond peptide and peptidomimetic research into the realms of chemical biology and the development of novel functional materials.

Enzyme Immobilization and Stability Enhancement

The immobilization of enzymes is a critical strategy for their practical application in various industrial and biotechnological processes, as it enhances their stability and allows for their reuse. researchgate.net The incorporation of unnatural amino acids into enzyme structures is a promising approach to improve their properties, including thermal stability and resistance to organic solvents. researchgate.net

While direct examples of this compound being used for enzyme immobilization are not yet widely reported, its hydrophobic nature presents a potential advantage. The aliphatic side chain could be used to promote non-covalent, hydrophobic interactions with a solid support, leading to a stable immobilized enzyme. Furthermore, the introduction of such a lipophilic residue onto the surface of an enzyme through site-directed mutagenesis could potentially enhance its stability in non-aqueous environments, a desirable trait for biocatalysis in organic media.

Self-Assembly of Fmoc-Amino Acid Conjugates for Hydrogel Formation

The formation of hydrogels from N-terminally protected fluorenylmethyloxycarbonyl (Fmoc)-amino acid conjugates is a well-documented phenomenon driven by supramolecular self-assembly. semanticscholar.org These low-molecular-weight gelators (LMWGs) organize into hierarchical structures, creating a three-dimensional network that entraps water molecules to form a stable, self-supporting gel. nih.gov The process is governed by a delicate balance of non-covalent interactions, including π–π stacking, hydrogen bonding, and hydrophobic forces. nih.govbeilstein-journals.org

The primary driving force for the self-assembly of Fmoc-amino acids is the strong π–π stacking interaction between the aromatic fluorenyl moieties of the Fmoc groups. nih.govnih.gov This interaction initiates the aggregation of molecules into primary structures, which then further organize into higher-ordered assemblies like nanofibers, nanoribbons, or nanotubes. nih.govnih.gov These fibrillar structures subsequently entangle to form a complex, porous network characteristic of hydrogels. semanticscholar.orgnih.gov

The self-assembly process typically involves the formation of β-sheet-like arrangements, where intermolecular hydrogen bonds form between the amino acid backbones (the N-H and C=O groups). nih.gov This hydrogen bonding network runs along the axis of the growing nanofibers, providing structural reinforcement and stability to the fibrillar architecture. nih.gov The combination of these directional hydrogen bonds with the extensive π–π stacking and hydrophobic interactions creates a robust and hierarchical structure capable of immobilizing large volumes of water.

The gelation process for Fmoc-amino acids can often be triggered by environmental changes, such as a shift in pH or a "solvent-switch" method. nih.govmdpi.com For instance, dissolving the Fmoc-amino acid conjugate in an organic solvent and then introducing an aqueous buffer can induce the self-assembly and subsequent gelation as the molecules rearrange to minimize contact between their hydrophobic parts and the aqueous environment. mdpi.com

The specific properties of the hydrogel, such as its mechanical strength (stiffness), porosity, and stability, are directly influenced by the amino acid side chain. For this compound, the substantial hydrophobicity conferred by the C8 alkyl chain is a critical factor. Research on other Fmoc-amino acids with non-aromatic, hydrophobic side chains, such as Fmoc-Leucine and Fmoc-Valine, has shown their capacity to form stable hydrogels, underscoring the importance of hydrophobic forces in the self-assembly process. mdpi.comresearchgate.net The extended octanoyl chain in this compound would likely lead to even more pronounced hydrophobic interactions, potentially resulting in a hydrogel with distinct mechanical and structural characteristics.

Table 1: Key Molecular Interactions in the Self-Assembly of this compound

| Interaction Type | Participating Molecular Moieties | Role in Hydrogel Formation |

| π–π Stacking | Aromatic rings of the Fmoc groups | Initiates molecular aggregation and stabilizes the core of the nanofibrous structures. nih.gov |

| Hydrogen Bonding | Amide (N-H) and carbonyl (C=O) groups of the amino acid backbone | Provides directional stability and promotes the formation of extended β-sheet-like structures along the fiber axis. nih.gov |

| Hydrophobic Interactions | C8 alkyl side chain of 2-aminooctanoic acid | Enhances the stability of the assembled network by minimizing contact with water and contributes to the mechanical properties of the gel. |

| Van der Waals Forces | C8 alkyl side chain and Fmoc group | Contribute to the overall intermolecular packing and cohesion within the self-assembled structure. beilstein-journals.org |

Mechanistic and Structural Investigations Involving Fmoc 2 Aminooctanoic Acid

Conformational Analysis of Peptides Incorporating Fmoc-2-Aminooctanoic Acid

The conformational behavior of peptides is intricately linked to their biological function. The introduction of a sterically demanding and hydrophobic residue like this compound can impose significant conformational restrictions on the peptide backbone. nih.gov The bulky Fmoc group, coupled with the flexible octyl chain, can influence the local and global folding of a peptide.

Conformational studies of peptides containing non-natural amino acids often employ techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling. researchgate.netmdpi.com For peptides incorporating this compound, it is hypothesized that the large Fmoc group would restrict the rotational freedom around the N-Cα and Cα-C bonds (phi, ψ, and omega torsion angles), thereby favoring specific orientations to minimize steric hindrance.

The hydrophobic octyl side chain can engage in intramolecular interactions with other hydrophobic residues within the peptide, leading to a more compact and folded structure. In aqueous environments, this hydrophobic collapse would be a primary driving force for the peptide's conformational preference. The interplay between the rigid, aromatic Fmoc group and the flexible, aliphatic side chain can lead to unique folded structures that are not readily accessible with natural amino acids.

Table 1: Predicted Torsion Angle Preferences for this compound in a Model Peptide

| Torsion Angle | Predicted Range (Degrees) | Rationale |

|---|---|---|

| Phi (φ) | -150 to -60 | Steric hindrance from the bulky Fmoc group favors extended conformations. |

| Psi (ψ) | +120 to +170 | Minimization of steric clashes between the side chain and the subsequent peptide bond. |

| Omega (ω) | ~180 (trans) | The planarity of the peptide bond is generally maintained. |

Understanding the Impact of this compound on Peptide Secondary Structures

The secondary structure of a peptide, such as α-helices and β-sheets, is critical for its biological activity. The incorporation of this compound can act as either a stabilizer or a disruptor of these ordered structures, depending on its position within the sequence and the surrounding amino acids.

The large Fmoc group is generally considered a β-sheet-promoting element due to its propensity for π-π stacking interactions. rsc.org When multiple this compound residues are placed in proximity, these intermolecular aromatic interactions can drive the assembly of β-sheet-like structures. Conversely, the steric bulk of the Fmoc group can disrupt the formation of a tightly packed α-helix if placed within a helical segment. nih.gov

The long, hydrophobic octyl chain can contribute to the stability of amphipathic helices, where it would orient towards the hydrophobic face of the helix, enhancing its interaction with nonpolar environments such as cell membranes. nih.gov In β-sheets, the octyl chains would likely protrude from the plane of the sheet, potentially mediating interactions with other hydrophobic molecules or surfaces.

Table 2: Influence of this compound on Common Peptide Secondary Structures

| Secondary Structure | Predicted Impact of this compound Incorporation | Underlying Mechanism |

|---|---|---|

| α-Helix | Generally disruptive, but can stabilize amphipathic helices. | Steric hindrance from the Fmoc group can break the helical hydrogen bonding pattern. The octyl chain can align with the hydrophobic face of an amphipathic helix. |

| β-Sheet | Promotes formation and stability. | Intermolecular π-π stacking of the Fmoc groups can drive sheet assembly. Hydrophobic interactions of the octyl chains can further stabilize the structure. |

| β-Turn | May induce turn formation. | The steric bulk can force a turn in the peptide backbone to accommodate the large substituent. |

Mechanistic Studies of Biological Activities of this compound Derivatives

Membrane Permeabilization Mechanisms in Antimicrobial Applications

Derivatives of 2-aminooctanoic acid have shown promise in enhancing the activity of antimicrobial peptides (AMPs). nih.gov The lipophilic nature of the octyl side chain is a key determinant in the interaction of these peptides with bacterial cell membranes. The mechanism of membrane permeabilization by AMPs containing this compound is thought to follow established models such as the "carpet" or "barrel-stave" models. nih.govnih.gov

In the "carpet" model, the cationic peptide initially binds to the negatively charged bacterial membrane. As the peptide concentration increases, they form a layer, or "carpet," on the membrane surface, disrupting the lipid packing and leading to membrane dissolution and cell death. The hydrophobic octyl chain of this compound would significantly enhance the peptide's ability to insert into and disrupt the hydrophobic core of the lipid bilayer.

Alternatively, in the "barrel-stave" or "toroidal pore" models, the peptides insert into the membrane to form transmembrane pores. The hydrophobic octyl chains would align with the lipid acyl chains of the membrane, while the more polar parts of the peptide would form the hydrophilic interior of the pore, allowing for the leakage of cellular contents. The presence of the bulky Fmoc group could further influence the geometry and stability of these pores.

Enzyme-Inhibitor Binding Interactions

The Fmoc group, being a rigid and aromatic structure, can participate in specific binding interactions within the active site of an enzyme. Fmoc-protected amino acids have been explored as inhibitors for various enzymes. The binding mechanism often involves a combination of hydrophobic and aromatic interactions.

The fluorenyl moiety can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the enzyme's active site. Additionally, the hydrophobic nature of the Fmoc group allows it to fit into hydrophobic pockets within the binding site. The octyl side chain of this compound provides an additional hydrophobic element that can extend deeper into a hydrophobic channel or pocket, potentially increasing the inhibitor's affinity and specificity. nih.gov

The binding interactions can be characterized by determining the inhibition constant (Ki) and the change in the melting temperature (Tm) of the enzyme upon inhibitor binding. A lower Ki value and a higher ΔTm indicate stronger binding. The specific interactions can be further elucidated through co-crystallization of the enzyme-inhibitor complex and subsequent X-ray crystallographic analysis.

Table 3: Potential Binding Interactions of this compound in an Enzyme Active Site

| Structural Moiety of Inhibitor | Potential Interacting Enzyme Residues | Type of Interaction |

|---|---|---|

| Fmoc group (fluorenyl ring) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Fmoc group and Octyl chain | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interaction |

| Carboxylate group | Arginine, Lysine, Histidine | Ionic Interaction/Salt Bridge |

| Amide backbone | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

Analytical Methods for Research and Characterization of Fmoc 2 Aminooctanoic Acid and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of Fmoc-2-aminooctanoic acid. phenomenex.com Reversed-phase HPLC (RP-HPLC) is particularly powerful for assaying amino acid concentrations. nih.gov This method is favored due to its speed, high sensitivity, and the simplicity of the required instrumentation. oup.com

In solid-phase peptide synthesis, the purity of Fmoc-protected amino acids, including this compound, is critical as it directly impacts the yield and purity of the final peptide. phenomenex.commerckmillipore.com HPLC is routinely used to assess the chemical and chiral purity of these building blocks. phenomenex.com For purification, HPLC allows for the isolation of the desired compound from reaction mixtures and byproducts. rsc.org

Table 1: Typical HPLC Systems for Fmoc-Amino Acid Analysis

| Component | Specification | Purpose |

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile (B52724)/Water with additives (e.g., TFA) | Elution of the analyte |

| Detector | UV or Fluorescence | Detection and quantification |

| Autosampler | Programmable for automated injection and derivatization | High-throughput analysis |

Chiral HPLC for Enantiomeric Excess Determination

The biological activity of peptides is often dependent on the specific chirality of their constituent amino acids. Therefore, ensuring the enantiomeric purity of this compound is crucial. Chiral HPLC is the preferred method for determining the enantiomeric excess (ee) of these compounds, with required purities often exceeding 99.8% ee. phenomenex.com

Polysaccharide-based chiral stationary phases (CSPs) are widely used for the enantioseparation of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.com Different types of polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, exhibit varying degrees of success in resolving enantiomers. phenomenex.comnih.gov For instance, a study on 19 common Fmoc-protected α-amino acids found that a Lux Cellulose-2 column successfully resolved 18 of them. phenomenex.com The choice of the mobile phase, typically a mixture of an organic solvent like acetonitrile or 2-propanol with hexane, is critical for achieving optimal separation. phenomenex.comyakhak.org

A specific chiral HPLC analysis of this compound has been reported, confirming its enantiomeric purity. researchgate.net The direct analysis of underivatized amino acid enantiomers is also possible using macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, which are compatible with aqueous mobile phases. sigmaaldrich.com

Pre-column Derivatization Strategies (e.g., OPA, Fmoc-Cl) for Detection

To enhance the sensitivity and selectivity of HPLC detection for amino acids, which often lack strong chromophores, pre-column derivatization is a common strategy. jasco-global.comaxionlabs.com This involves chemically modifying the amino acid before it is introduced into the HPLC column. jasco-global.com

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol at basic conditions to form highly fluorescent isoindole derivatives. chromatographyonline.com This method is highly sensitive but does not react with secondary amines. jascoinc.com Automated pre-column derivatization using OPA can be performed by the HPLC autosampler, improving reproducibility and reducing manual labor. axionlabs.comchromatographyonline.comjascoinc.com

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Fmoc-Cl is a widely used derivatizing agent that reacts with both primary and secondary amino acids to form stable derivatives that can be detected by both UV and fluorescence detectors. jascoinc.comcreative-proteomics.comresearchgate.net The derivatization reaction is rapid. creative-proteomics.com A dual-reagent approach using both OPA and Fmoc-Cl allows for the simultaneous analysis of primary and secondary amino acids. jascoinc.comshimadzu.com

The derivatization of 2-aminooctanoic acid would proceed with these reagents to yield products amenable to sensitive detection. The resulting Fmoc derivatives of amino acids can be further analyzed by tandem mass spectrometry for specific detection. nih.govresearchgate.net

Detection Wavelengths and Sensitivity in HPLC

The choice of detection wavelength is crucial for achieving high sensitivity in the HPLC analysis of this compound and its derivatives.

UV Detection: Fmoc-protected amino acids exhibit strong UV absorbance due to the fluorenyl group. Common detection wavelengths for Fmoc derivatives are around 220 nm, 265 nm, and 301 nm. rsc.orgresearchgate.netgoogle.com While UV detection is robust, its sensitivity can be lower compared to fluorescence detection. shimadzu.com For OPA-derivatized amino acids, a detection wavelength of 338 nm or 350 nm is often used. shimadzu.com

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity. shimadzu.com For Fmoc-derivatized amino acids, an excitation wavelength of approximately 265 nm and an emission wavelength of around 310 nm or 315 nm are typically used. creative-proteomics.comresearchgate.net For OPA derivatives, excitation is commonly set at 390 nm with emission at 475 nm. creative-proteomics.com It has been reported that fluorescence detection can be about 200 times more sensitive than UV detection for amino acid analysis. shimadzu.com When using fluorescently-labeled amino acids, such as those derivatized with 5-carboxyfluorescein (B1664652) (5-Fam), excitation and emission wavelengths of 490 nm and 520 nm, respectively, are employed. nih.gov

Table 2: Common Detection Wavelengths for Derivatized Amino Acids

| Derivatizing Agent | Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | UV Absorbance (nm) |

| Fmoc-Cl | Fluorescence | ~265 | ~310-315 | - |

| Fmoc-Cl | UV | - | - | ~220, ~265, ~301 |

| OPA | Fluorescence | ~390 | ~475 | - |

| OPA | UV | - | - | ~338, ~350 |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. The molecular weight of this compound is 381.5 g/mol . alfa-chemistry.comanaspec.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule. rsc.org

When coupled with HPLC (LC-MS), it allows for the separation of components in a mixture followed by their mass analysis. This is particularly useful for identifying impurities. Electrospray ionization (ESI) is a common ionization technique used for this purpose. In the context of Fmoc-amino acids, LC-ESI-MS/MS with multiple reaction monitoring (MRM) can be used for highly specific and sensitive quantification. nih.gov

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence) for Characterization and Reaction Monitoring

UV-Vis and fluorescence spectroscopy are valuable for the characterization of this compound and for monitoring reactions involving this compound.

UV-Vis Spectroscopy: The Fmoc group has a characteristic UV absorption spectrum, which is useful for quantification and for monitoring the deprotection of the Fmoc group during peptide synthesis. The removal of the Fmoc group leads to the formation of a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance maximum around 301 nm. researchgate.netsigmaaldrich.com This allows for the quantitative determination of Fmoc substitution on a resin. researchgate.net

Fluorescence Spectroscopy: The fluorenyl group of this compound is fluorescent. acs.org Fluorescence spectroscopy can be used to study the self-assembly and co-assembly of Fmoc-protected amino acids. acs.org The fluorescence properties are also exploited in HPLC detection as previously mentioned. creative-proteomics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR are used.

¹H NMR: The ¹H NMR spectrum provides information on the number and types of protons and their connectivity. For this compound, specific signals corresponding to the protons of the fluorenyl group, the octanoic acid chain, and the alpha-proton would be observed.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-aminooctanoic acid, distinct signals for the eight carbons of the alkyl chain and the carboxyl carbon are expected. nih.govhmdb.ca Upon attachment of the Fmoc group, additional signals corresponding to the carbons of the fluorenyl moiety would appear. rsc.org The chemical shifts of the carbonyl carbons in Fmoc-protected amino acids are sensitive to the solvent and can provide insights into intermolecular interactions. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。